14-Oxohexadecanoic acid

Description

Properties

IUPAC Name |

14-oxohexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-2-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)19/h2-14H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZAWQZJKFJMGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 14-Oxohexadecanoic acid can be synthesized through the oxidation of hexadecanoic acid derivatives. One common method involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the ketone functionality at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of hexadecanoic acid using metal catalysts such as palladium or platinum. These processes are optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form dicarboxylic acids.

Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or alcohols in the presence of acid or base catalysts.

Major Products:

Oxidation: Dicarboxylic acids.

Reduction: 14-Hydroxyhexadecanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that fatty acids, including 14-oxohexadecanoic acid, exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has been investigated for its cytotoxic effects against cancer cell lines. For instance, derivatives of fatty acids have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving fatty acid metabolism and signaling pathways .

| Study | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Study A | A549 | 11.20 | Induction of apoptosis |

| Study B | MCF-7 | 15.73 | Inhibition of proliferation |

Metabolomics

Metabolomic studies have highlighted the role of fatty acids in disease states, including cancer and metabolic disorders. Specifically, this compound may serve as a biomarker for certain conditions due to its altered levels in pathological states .

Synthesis of Biopolymers

The compound can be utilized as a monomer in the synthesis of biodegradable polymers. Its derivatives have been shown to participate in polymerization reactions that yield materials with desirable mechanical properties and biodegradability .

Lubricants and Surfactants

Due to its hydrophobic nature, this compound is being explored for use in formulating lubricants and surfactants. Its ability to reduce friction and enhance performance in various industrial applications makes it a valuable component .

| Application | Property | Benefit |

|---|---|---|

| Lubricants | Low friction coefficient | Enhanced performance |

| Surfactants | Surface activity | Improved emulsification |

Fatty Acid Derivatives in Cancer Therapy

A study evaluated the anticancer efficacy of several fatty acid derivatives, including this compound, against human lung cancer cell lines. The results indicated significant cytotoxicity, suggesting potential therapeutic applications in oncology .

Biopolymer Development from Fatty Acids

Research focused on synthesizing polyesters from fatty acid derivatives demonstrated that this compound could be effectively polymerized to create materials suitable for packaging and biomedical applications .

Mechanism of Action

The mechanism of action of 14-oxohexadecanoic acid involves its interaction with various molecular targets and pathways. The ketone group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its long-chain fatty acid structure allows it to integrate into lipid membranes, potentially affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Chain Length and Functional Group Position: this compound and 16-Oxohexadecanoic acid differ only in ketone position (C14 vs. C16), affecting polarity and solubility. Terminal ketones (e.g., 16-Oxo) may exhibit lower melting points than mid-chain derivatives. Methyl-branched analogs (e.g., 14-Methylhexadecanoic acid) have higher hydrophobicity compared to oxo derivatives due to reduced polarity .

- Purity and Stability: 14-Methylhexadecanoic acid is supplied as >98% pure crystals stable at room temperature , whereas oxo-acids like 16-Oxohexadecanoic acid are typically stored as powders .

This compound (Inferred):

- Potential roles in lipid metabolism and membrane biology, analogous to other oxo-fatty acids .

- Limited commercial availability; likely used in specialized biochemical studies.

16-Oxohexadecanoic Acid:

- Utilized in lipidomics for studying oxidative stress markers .

- Acts as a precursor for synthesizing branched-chain fatty acid derivatives.

14-Methylhexadecanoic Acid:

- Key component in bacterial lipid membranes (e.g., Mycobacterium tuberculosis), influencing membrane fluidity .

- Research-grade availability (e.g., Larodan AB) supports studies on antimicrobial resistance .

6-Oxodecanoic Acid:

- Intermediate in producing flavor compounds and biodegradable polymers .

Biological Activity

14-Oxohexadecanoic acid, also known as 14-oxo-hexadecanoate, is a fatty acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by a ketone functional group at the 14th carbon of the hexadecanoic acid chain, which influences its interactions with biological systems. Research into its biological activity has revealed various effects on cellular processes, particularly in plant and animal models.

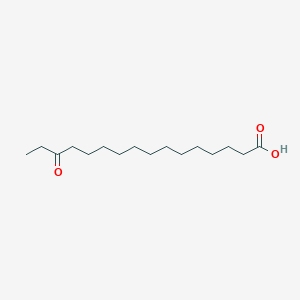

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure indicates a long-chain fatty acid with a ketone group, which is essential for its biological activity. The presence of the ketone may enhance its ability to interact with specific receptors or enzymes involved in metabolic pathways.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies indicate that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in food preservation and medicine.

- Anti-inflammatory Effects : Preliminary findings suggest that this compound may modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

- Metabolic Regulation : There is evidence that this compound influences lipid metabolism, potentially affecting conditions such as obesity and diabetes.

Antimicrobial Activity

In a study assessing the antimicrobial properties of various fatty acids, including this compound, it was found that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for both pathogens, indicating a potent antimicrobial effect .

Anti-inflammatory Mechanisms

Research conducted on murine models revealed that administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The compound appears to inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. This suggests potential therapeutic applications in conditions characterized by excessive inflammation .

Metabolic Effects

A metabolomics study highlighted the role of this compound in lipid metabolism. The compound was shown to alter the profiles of various lipid species in liver tissues of treated rats, leading to decreased triglyceride accumulation and improved insulin sensitivity. These findings indicate that it may play a role in managing metabolic disorders .

Case Studies

Q & A

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across studies?

- Methodological Answer : Conduct a meta-analysis using clustered data approaches to account for nested variables (e.g., cell line variability, dosage regimes). Apply mixed-effects models to identify confounding factors. Cross-validate findings with orthogonal assays (e.g., enzymatic activity vs. gene expression) and reference studies that standardize experimental conditions (e.g., pH, solvent systems) .

Q. What methodological considerations are critical when studying the stability of this compound under varying experimental conditions?

- Methodological Answer : Design stability assays with controlled variables (temperature, light exposure, pH) and use accelerated degradation studies to predict shelf-life. Analytical techniques like gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) can track structural changes. Compare results to hazard assessments of analogous compounds (e.g., 13-Methyltetradecanoic acid) to infer degradation pathways .

Q. How can in silico modeling be integrated with experimental data to study this compound’s interactions with biological targets?

- Methodological Answer : Combine molecular docking simulations (e.g., AutoDock Vina) with molecular dynamics (MD) to predict binding affinities and conformational changes. Validate models using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference computational predictions with mutagenesis studies to identify critical residues .

Data Presentation and Peer Review

Q. What strategies are effective for presenting large datasets on this compound in publications?

- Methodological Answer : Use supplementary materials for raw data (e.g., NMR spectra, chromatograms) and reserve the main text for processed results (e.g., dose-response curves, statistical summaries). Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure clarity, and employ data repositories (e.g., Zenodo) for transparency .

Q. How should researchers address ethical considerations in data collection for studies involving this compound?

- Methodological Answer : Disclose conflicts of interest, adhere to institutional review board (IRB) protocols for biological studies, and ensure data anonymization in human cell line research. Use validated statistical methods to avoid biased interpretations and cite primary literature to contextualize findings .

Literature and Comparative Analysis

Q. What systematic approaches are recommended for comparing this compound’s properties with structurally similar compounds?

- Methodological Answer : Perform comparative QSAR (quantitative structure-activity relationship) analyses using descriptors like logP, polar surface area, and hydrogen-bonding capacity. Use databases (e.g., PubChem, SciFinder) to collate physicochemical data and apply multivariate regression to identify structure-function trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.